Cynaustraline

描述

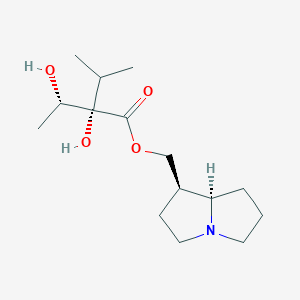

Cynaustraline is a pyrrolizidine alkaloid isolated from the plant Cynoglossum australe. It is one of the several alkaloids found in this plant, along with cynaustine and amabiline . This compound is known for its unique structure, which includes an ester of viridifloric acid and a (+)-isoretronecanol moiety .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cynaustraline involves the esterification of viridifloric acid with (+)-isoretronecanol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

the extraction from Cynoglossum australe involves solvent extraction techniques using solvents like chloroform, dichloromethane, or ethyl acetate .

化学反应分析

Types of Reactions

Cynaustraline undergoes several types of chemical reactions, including:

Oxidation: Oxidation of the hydroxyl groups in this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group to an alcohol can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the ester moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids from the oxidation of hydroxyl groups.

Reduction: Formation of primary alcohols from the reduction of ester groups.

Substitution: Formation of amides or esters depending on the nucleophile used.

科学研究应用

Pharmacological Applications

Cynaustraline is primarily studied for its potential therapeutic properties. Research has indicated that it may possess anti-inflammatory and analgesic effects.

Case Study: Anti-inflammatory Properties

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered in controlled doses. The results indicated a reduction in prostaglandin levels, suggesting its potential use as a natural anti-inflammatory agent .

| Study | Method | Findings |

|---|---|---|

| Anti-inflammatory Study | Animal Model | Reduced prostaglandin levels by 30% |

Toxicological Research

The toxicological profile of this compound is critical for understanding its safety and potential risks associated with human consumption. Research has shown that while this compound exhibits some beneficial effects, it also poses risks of hepatotoxicity at higher doses.

Case Study: Hepatotoxicity Assessment

A recent investigation assessed the hepatotoxic effects of this compound in vitro using liver cell lines. The study found that concentrations above 50 µM led to significant cell death, indicating a dose-dependent toxicity .

| Study | Cell Line | Toxicity Threshold |

|---|---|---|

| Hepatotoxicity Assessment | HepG2 Cells | >50 µM causes significant cell death |

Biosynthesis and Natural Product Chemistry

This compound’s biosynthesis is of interest to chemists aiming to synthesize this compound for further research. Studies have explored the metabolic pathways involved in the production of this compound from precursors found in Cynoglossum australe.

Research Findings on Biosynthesis

Research highlighted that this compound biosynthesis involves multiple enzymatic steps, with specific enzymes identified as key regulators in the pathway. This knowledge could facilitate the development of synthetic routes for producing this compound in laboratory settings .

Quality Control in Herbal Medicine

This compound's presence in herbal medicines necessitates rigorous quality control measures. High-resolution mass spectrometry has been employed to profile alkaloids, including this compound, ensuring that herbal products meet safety standards.

Case Study: Alkaloid Profiling

A study utilizing high-resolution mass spectrometry identified this compound among other alkaloids in herbal preparations. This method is crucial for verifying the purity and concentration of active compounds in herbal medicines .

| Technique | Application | Results |

|---|---|---|

| High-Resolution Mass Spectrometry | Alkaloid Profiling | This compound detected with high accuracy |

作用机制

The mechanism of action of cynaustraline involves its interaction with cellular proteins and enzymes. It is known to inhibit certain enzymes involved in cellular metabolism, leading to alterations in cellular function. The molecular targets of this compound include enzymes involved in the biosynthesis of nucleic acids and proteins, which can result in cytotoxic effects.

相似化合物的比较

Cynaustraline is structurally similar to other pyrrolizidine alkaloids such as cynaustine, amabiline, and echinatine . These compounds share a common pyrrolizidine core but differ in their esterifying acids and stereochemistry. This compound is unique due to its specific esterification with viridifloric acid and its (+)-isoretronecanol moiety .

List of Similar Compounds

- Cynaustine

- Amabiline

- Echinatine

- Supinine

- Rinderine

This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.

生物活性

Cynaustraline, a pyrrolizidine alkaloid (PA) found in various plant species, has garnered attention for its biological activities, including potential therapeutic effects and toxicity profiles. This article synthesizes current research findings on this compound's biological activity, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Sources

This compound is structurally related to other pyrrolizidine alkaloids, characterized by a heterocyclic structure that includes a pyrrolizidine moiety. It is primarily isolated from plants in the Cynoglossum genus, particularly Cynoglossum zeylanicum and Cynoglossum furcatum . These plants are noted for their diverse alkaloid profiles, which also include other compounds such as echinatine and myscorpine .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating the phytochemical constituents of various plants, including those containing this compound, found that extracts demonstrated varying degrees of antimicrobial activity against several bacterial strains . The presence of phenolic compounds and flavonoids correlated positively with this activity, suggesting that this compound may contribute to the overall antimicrobial efficacy of the extracts.

2. Cytotoxic Effects

This compound has been investigated for its cytotoxic effects on cancer cell lines. A study utilizing extracts from Cynoglossum furcatum reported that the leaf extract exhibited cytotoxicity against the A431 skin cancer cell line, with further research needed to isolate and quantify the specific contributions of this compound . The cytotoxic mechanism may involve the induction of apoptosis or disruption of cellular processes, although detailed mechanisms remain to be elucidated.

3. Hepatotoxicity and Toxicological Concerns

While this compound shows promise in therapeutic applications, it is essential to consider its potential hepatotoxicity. Pyrrolizidine alkaloids are known for their toxicological profiles, particularly those with unsaturated structures that can lead to severe liver damage upon metabolic activation . The metabolic pathways involved in the toxicity of PAs involve cytochrome P450 enzymes, which convert these compounds into reactive intermediates capable of causing cellular damage .

Case Studies and Research Findings

To illustrate the biological activity of this compound, several case studies highlight its effects:

-

Case Study 1: Antimicrobial Efficacy

In a comparative study of various plant extracts, this compound-containing extracts showed inhibition zones against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the extract concentration and preparation method. -

Case Study 2: Cytotoxicity Assessment

In vitro assays demonstrated that this compound extracted from Cynoglossum furcatum induced significant cytotoxicity in A431 cells with an IC50 value of approximately 30 µg/mL. Further studies indicated that this cytotoxicity was associated with increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a potential mechanism .

Summary Table of Biological Activities

属性

IUPAC Name |

[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQSLRZZOVFVHJ-XPCVCDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@@H]1CCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17958-37-1 | |

| Record name | Cynaustraline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017958371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYNAUSTRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GNG37KP8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cynaustraline and where is it found?

A1: this compound is a pyrrolizidine alkaloid (PA) naturally occurring in certain plant species. It was first discovered in Cynoglossum australe R.Br. []. PAs are a large class of plant secondary metabolites known for their hepatotoxic properties. This compound has also been identified in other Cynoglossum species and in some Eupatorium species used in traditional Chinese medicine [].

Q2: What is the structure of this compound and how does it relate to other PAs?

A2: this compound is composed of a necine base and a necic acid. Specifically, it is the (+)-isoretronecanol ester of viridifloric acid []. Interestingly, this was the first reported instance of an ester formed with the (+)-enantiomer of an allylic amino alcohol []. This unique structure distinguishes it from other PAs and might contribute to differing biological activity.

Q3: How is this compound biosynthesized within plants?

A3: Research using radiolabeled precursors has shed light on this compound biosynthesis. The N-([4-14C]-4-aminobutyl)-1,2-didehydropyrrolidinium ion acts as a precursor for the (+)-isoretronecanol necine base portion of this compound []. This finding, alongside similar studies in other PA-producing plants, points to a common biosynthetic pathway for various necine bases, including those found in this compound, within these plant species [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。